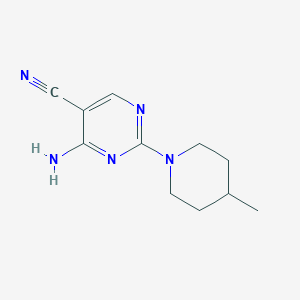
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile, also known as MP-5-ACN, is a chemical compound that has been extensively studied due to its potential application in the field of medicine. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile is not fully understood, although it is believed to involve the inhibition of various enzymes and signaling pathways within cells. Studies have shown that 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile can inhibit the activity of enzymes such as DNA topoisomerase II and protein kinase C, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been shown to have a wide range of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate immune system function. Additionally, 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile in laboratory experiments is its wide range of biological activities, which make it a promising candidate for further research. Additionally, 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile is relatively easy to synthesize, making it readily available for use in laboratory studies. However, one limitation of using 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile in laboratory experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.
将来の方向性
There are a number of potential future directions for research involving 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile. One area of interest is the development of novel pharmaceutical agents based on the structure of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile, which could have potential applications in the treatment of a wide range of diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile, which could provide insights into the development of new therapeutic strategies. Finally, future research could focus on optimizing the synthesis of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile to improve its efficiency and reduce its potential toxicity.
合成法
The synthesis of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile can be achieved through a multi-step process that involves the reaction of various chemical reagents. One of the most common methods for synthesizing 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile involves the reaction of 4-methyl-1-piperidinyl-2,4-dioxobutanoate with guanidine carbonate in the presence of a catalyst such as triethylamine. This reaction results in the formation of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile as a white crystalline powder.
科学的研究の応用
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been extensively studied in the field of medicine due to its potential application as a pharmaceutical agent. This compound has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. Additionally, 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
特性
分子式 |
C11H15N5 |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
4-amino-2-(4-methylpiperidin-1-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H15N5/c1-8-2-4-16(5-3-8)11-14-7-9(6-12)10(13)15-11/h7-8H,2-5H2,1H3,(H2,13,14,15) |
InChIキー |
QOIOAYWJNSOFPW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)N)C#N |
正規SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl ethyl sulfide](/img/structure/B276293.png)
![5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B276296.png)
![N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B276298.png)
![3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276300.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B276301.png)
![N-benzyl-N'-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]urea](/img/structure/B276302.png)
![5,6-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276304.png)
![5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276310.png)
![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone](/img/structure/B276311.png)
![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![1-(3-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B276314.png)
![N-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276316.png)
![N-benzyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276317.png)
